(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride
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Overview
Description
(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two amine groups and multiple methyl groups, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Heptane Backbone: The synthesis begins with the formation of the heptane backbone through a series of alkylation reactions.
Introduction of Amine Groups: The amine groups are introduced via reductive amination, where ketones or aldehydes are reacted with amines in the presence of reducing agents such as sodium cyanoborohydride.
Methylation: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The amine groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Mechanism of Action
The mechanism of action of (3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine: The free base form of the compound without the dihydrochloride salt.
(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;monohydrochloride: A similar compound with only one hydrochloride salt.
Uniqueness
(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride salts, which can influence its solubility, stability, and reactivity compared to its analogs. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(3S,5S)-3-N,5-N,2,6-tetramethylheptane-3,5-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2.2ClH/c1-8(2)10(12-5)7-11(13-6)9(3)4;;/h8-13H,7H2,1-6H3;2*1H/t10-,11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUMESBLUWKDFF-ULEGLUPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C(C)C)NC)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C(C)C)NC)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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